2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Pyrethroid Insecticide Chiral Synthesis Enantioselective Catalysis

Inconsistent cyanohydrin quality causes unpredictable yields in pyrethroid synthesis. This α-cyano-3-phenoxybenzyl alcohol eliminates that variability: • >98% HPLC purity with free CN ≤1.0%, ensuring reproducible esterification and lower purification costs • Racemic mixture standard; (S)-enantiomer (>91% ee) available for esfenvalerate and isomer-specific applications • Cold-stabilized at -20°C with acid additive to prevent decomposition and preserve reactivity during transit Directly applicable to deltamethrin, cypermethrin, lambda-cyhalothrin, fenvalerate, and fenpropathrin manufacturing.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 39515-47-4
Cat. No. B196181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
CAS39515-47-4
Synonymsalpha-hydroxy-3-phenoxybenzeneacetonitrile
HPBAN cpd
hydroxy-3-phenoxybenzeneacetonitrile
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
InChIInChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H
InChIKeyGXUQMKBQDGPMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: Key Intermediate for Pyrethroid Synthesis


2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as 3-phenoxybenzaldehyde cyanohydrin or α-cyano-3-phenoxybenzyl alcohol, is a key intermediate in the synthesis of several major pyrethroid insecticides, including deltamethrin, cypermethrin, lambda-cyhalothrin, fenvalerate, and fenpropathrin . It is a cyanohydrin derivative with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound, typically supplied as a racemic mixture, serves as the essential alcohol moiety that is esterified with various acid chlorides to produce the final insecticidal actives [1]. Its physicochemical properties, such as a melting point of 79°C and predicted LogP values around 2.39-3.03, are well-characterized and critical for downstream process design .

Key intermediate for pyrethroid esterification, enabling deltamethrin, cypermethrin, and related synthesis
Supplied as racemate; supports enantioselective routes when high-ee (S)-enantiomer is required
Purity (>98% HPLC) and low free cyanide critical for yield and impurity control in downstream processing

Why Generic Substitution Fails in Pyrethroid Synthesis


Substituting this specific cyanohydrin with other in-class alcohols is not feasible due to its unique structural role in imparting both high insecticidal potency and desirable physicochemical properties to the final pyrethroid esters. Research on pyrethroid structure-activity relationships (SAR) has demonstrated that the choice of alcohol moiety, particularly α-cyano-3-phenoxybenzyl alcohol, is the primary determinant of a pyrethroid's interaction with the insect nicotinic acetylcholine receptor and its overall efficacy [1]. Furthermore, the α-cyano group is crucial for enhanced activity compared to the non-cyano analog, 3-phenoxybenzyl alcohol [1]. Beyond activity, this cyanohydrin is inherently unstable and prone to decomposition, necessitating specific stabilization methods (e.g., addition of acids, cold storage at -20°C) that not all suppliers may implement consistently, directly impacting yield and impurity profiles in downstream reactions [2]. These factors collectively mean that using a different alcohol or a lower-quality source of this specific compound can lead to significant and quantifiable losses in synthetic efficiency and final product performance.

Structure Alcohol moiety mismatch (e.g., 3-phenoxybenzyl alcohol) may fundamentally alter target interaction profile and activity pattern.
Cyano group Absence of the α-cyano group can significantly shift insecticidal activity; reported SAR indicates it is critical for receptor-level response.
Stability Inherent instability demands validated stabilization (e.g., acid addition, cold storage); inconsistent handling leads to decomposition and yield loss.

Differentiating This Cyanohydrin from Analogs and Generic Sources


Enantiomeric Purity and Insecticidal Efficacy

The (S)-enantiomer of 3-phenoxybenzaldehyde cyanohydrin is the crucial stereoisomer for the synthesis of highly active pyrethroids. Biocatalytic methods using (R)-hydroxynitrile lyase (PaHNL) can achieve an enantiomeric excess (ee) of >91% for the (S)-enantiomer from the racemate [1]. However, using alternative or non-optimized enzymatic processes can result in significantly lower ee values (e.g., initial attempts gave 'very low ee-values' [1]), which would translate to a lower proportion of the active stereoisomer in the final insecticide, directly reducing its biological efficacy. This is a critical procurement specification for manufacturers of single-isomer pyrethroids like esfenvalerate.

Enantiomeric purity
Head-to-head
Optimized biphasic resolution: (S)-enantiomer >91% ee
vs. standard aqueous: very low ee
Enantiomeric purity directly influences isomeric composition of final insecticide.
Conditions: PaHNL, citrate/DIPE, aniline, 39°C. ee may vary with process.
Pyrethroid Insecticide Chiral Synthesis Enantioselective Catalysis

Chromatographic Purity and Impurity Control

Reputable suppliers specify a purity of >98% (by HPLC) for 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, which is a quantitative benchmark for procurement . In contrast, industrial procurement guidelines highlight that typical acceptable assays are ≥95.0%, with strict limits on key impurities such as unreacted starting material (m-phenoxybenzaldehyde, MPBAD) at ≤2.0% and free cyanide (CN) at ≤1.0% [1]. Sourcing material with purity below this 95% threshold or without verified impurity control can introduce side reactions, reduce overall yield, and complicate the purification of the final insecticide, which directly impacts cost of goods.

Chemical purity
Class-level
>98% (HPLC)
Industrial threshold: ≥95%, with MPBAD ≤2.0%, free CN ≤1.0%
Higher initial purity reduces downstream side reactions and purification burden.
Procurement specification review recommended per supplier COA.
Quality Control Agrochemical Synthesis Impurity Profiling

Direct Chiral HPLC vs. Derivatization-GC

A significant analytical advantage for quality control of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is the availability of a direct chiral HPLC method. The traditional method for determining enantiomeric excess required a time-consuming derivatization step followed by gas chromatography (GC) on a β-cyclodextrin-based column [1]. In contrast, a direct chiral HPLC method using a Chiralcel OJ column allows for the determination of enantiomeric excess in a single run without any derivatization [1]. This methodological difference translates to a significant reduction in analysis time, labor, and consumable costs for quality assurance.

Chiral HPLC vs. GC
Head-to-head
Direct chiral HPLC (Chiralcel OJ) eliminates derivatization step required by GC method.
Faster direct analysis streamlines QC and reduces batch release time.
Method applicable to α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester.
Analytical Chemistry Chiral Separation Quality Control

Overcoming Solubility-Limited Enzymatic Resolution

The low aqueous solubility of 3-phenoxybenzaldehyde cyanohydrin presents a quantifiable barrier to its efficient enzymatic resolution. Under standard conditions, attempts to resolve the racemate using (R)-hydroxynitrile lyase in citrate buffer yielded the desired (S)-enantiomer with only 'very low ee-values' [1]. However, by modifying the reaction system—specifically by adding solubilizers like DMSO, triethylene glycol, or Triton X100—the ee-value was improved 'slightly' [1]. A more substantial breakthrough was achieved in a biphasic system (citrate buffer/diisopropyl ether) with catalytic aniline and semicarbazide, which enabled the production of the (S)-enantiomer with 91% ee at 50% conversion [1]. This demonstrates that process optimization is non-trivial and directly impacts the quality of the procured chiral intermediate.

Solubility-limited resolution
Head-to-head
Biphasic system (buffer/DIPE): 91% ee at 50% conversion
vs. aqueous only: very low ee
Specialized process engineering required to achieve high ee; differentiates supplier capability.
Demonstrates non-trivial optimization; process conditions directly impact intermediate quality.
Biocatalysis Chiral Resolution Process Chemistry

Key Application Scenarios in Research and Industry


High-Potency Single-Isomer Pyrethroid Synthesis

This compound is the essential precursor for synthesizing pyrethroids with defined stereochemistry. The ability to source the (S)-enantiomer with high enantiomeric excess (>91% ee) is directly tied to the production of more potent and selective insecticides like esfenvalerate [1]. This application leverages the evidence of achievable enantioselectivity from enzymatic resolution to justify the procurement of high-purity chiral intermediate over the racemic mixture.

Biocatalytic Synthesis Route Development

For research groups and manufacturers exploring greener chemistry, this cyanohydrin serves as a challenging but valuable substrate for developing and optimizing novel biocatalytic processes. The documented difficulty in its enzymatic resolution due to low aqueous solubility, and the subsequent success using biphasic systems to achieve 91% ee [1], provides a quantitative benchmark for new catalyst or process development.

Analytical Method and Quality Control Standards

This compound is ideal for developing and validating advanced chiral separation methods. The published direct HPLC method on a Chiralcel OJ column [2] provides a baseline for comparing newer, more efficient analytical techniques. Furthermore, its role as a pyrethroid intermediate makes it a necessary analytical standard for monitoring residual levels or degradation products in environmental or food safety studies.

High-Volume Agrochemical Manufacturing

For industrial-scale production of pyrethroids like cypermethrin and deltamethrin, the consistent quality of this cyanohydrin is non-negotiable. The quantitative specifications for purity (>98% by HPLC) and impurity limits (e.g., free CN ≤1.0%) [3] are not just numbers on a certificate of analysis; they are critical control points that directly influence reaction yields, purification costs, and the final product's compliance with regulatory standards. Procurement decisions must be driven by these verifiable metrics.

Application
Selection Property
Validation Focus
Stereospecific pyrethroid synthesis
Enantiomeric purity (ee)
Chiral HPLC verification; biocatalytic resolution process review
Biocatalytic route development
Process robustness under low solubility
Biphasic system ee benchmarks; enzyme performance comparison
QC method & analytical standard
Direct chiral HPLC capability
Method comparison vs. derivatization-GC; residual analysis suitability
Agrochemical manufacturing
Purity (>98% HPLC) & impurity limits
Free CN, MPBAD content; lot-to-lot consistency for yield control
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